molecular formula C28H39ClN4O4S2 B2629659 N-(2-(diethylamino)ethyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1321850-48-9

N-(2-(diethylamino)ethyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No. B2629659
M. Wt: 595.21
InChI Key: IBJGSQUIVOUMNO-UHFFFAOYSA-N
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Description

N-(2-(diethylamino)ethyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C28H39ClN4O4S2 and its molecular weight is 595.21. The purity is usually 95%.
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Scientific Research Applications

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides and benzene-sulfonamides, including compounds related to the specified chemical, have shown potency in in vitro cardiac electrophysiological assays. These compounds are comparable to sematilide, a class III agent in clinical trials, indicating their potential in treating arrhythmias (Morgan et al., 1990).

Antimicrobial and Antifungal Activity

Compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, closely related to the specified chemical, have demonstrated anti-inflammatory activity and effects on myocardial function. These findings suggest potential applications in treating microbial infections and related conditions (Lynch et al., 2006).

Tritium Labeling for Research

The compound N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide, structurally similar to the requested chemical, has been studied for tritium labeling. This process is crucial for tracking and studying the behavior of such compounds in biological systems (Hong et al., 2015).

Co(II) Complex Synthesis and Anticancer Activity

Research on Co(II) complexes of compounds structurally related to the requested chemical has shown promising results in fluorescence properties and anticancer activity, especially against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).

Identification of Biologically Active Substances

Studies have synthesized and identified compounds within the same family as the requested chemical, showing sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This highlights their potential in developing new antimicrobial agents (Sych et al., 2019).

Inhibitors of Stearoyl-CoA Desaturase-1

Compounds closely related to the specified chemical have been identified as potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1), indicating potential applications in metabolic disorders or diseases involving SCD-1 (Uto et al., 2009).

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N4O4S2.ClH/c1-6-30(7-2)14-15-32(28-29-25-13-10-23(36-5)17-26(25)37-28)27(33)22-8-11-24(12-9-22)38(34,35)31-18-20(3)16-21(4)19-31;/h8-13,17,20-21H,6-7,14-16,18-19H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJGSQUIVOUMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(diethylamino)ethyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

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